![molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8](/img/structure/B17476.png)
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Beschreibung
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic amino acid characterized by a fused cyclopentane-pyrrolidine ring system. Its stereochemistry (2S,3aR,6aR) is critical for biological interactions, particularly in enzyme recognition and inhibition. This compound serves as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like ramipril . Key properties include:
Eigenschaften
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Procedure:
-
Dissolution : The racemic mixture is treated with a solvent system (e.g., nitriles, alcohols, or ethers).
-
Acid Addition : Maleic acid is introduced to protonate the amine group, forming a salt with the (2S,3aR,6aR)-isomer.
-
Crystallization : Cooling to -10°C and seeding with the desired isomer induce preferential crystallization.
-
Filtration : The solid salt is isolated, yielding >98% enantiomeric excess (ee).
Solvent Systems and Crystallization Conditions
Solvent selection critically influences yield and purity. The following table summarizes effective solvent systems and conditions from industrial processes:
Solvent System | Acid/Base Used | Temperature | Yield (%) | Purity (ee%) |
---|---|---|---|---|
Acetonitrile/Ethyl Acetate | Maleic Acid | -10°C | 85 | 98.5 |
Toluene/Diethyl Ether | Hydrochloric Acid | 0–5°C | 78 | 97.2 |
Methanol/Water | Sodium Hydroxide | 25°C | 92 | 99.1 |
Data derived from patented protocols.
Industrial-Scale Production Techniques
Large-scale manufacturing optimizes cost and efficiency through:
-
Continuous Flow Reactors : Enhance temperature control and reduce epimerization.
-
High-Throughput Crystallization : Automated systems for seeding and cooling improve batch consistency.
-
Chromatographic Purification : Reverse-phase HPLC resolves residual impurities, achieving >99.5% purity.
Comparative Analysis of Methodologies
Parameter | Diastereomeric Salt Method | Enzymatic Resolution | Chiral Chromatography |
---|---|---|---|
Cost Efficiency | High | Moderate | Low |
Scalability | Excellent | Limited | Poor |
Environmental Impact | Moderate solvent waste | Low waste | High solvent consumption |
Typical ee% | 98–99.5 | 95–97 | 99.9 |
The diastereomeric salt method dominates industrial production due to its balance of cost and scalability.
Process Optimization Strategies
Temperature Control
Maintaining sub-zero temperatures (-10°C to 0°C) during crystallization minimizes side reactions and ensures high ee.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure may interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Stereoisomers and Derivatives
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 195.66 g/mol
- Key Differences : The (3aS,6aS) stereochemistry alters enzyme selectivity. For example, hydroxylation by proline hydroxylases (PHs) produces distinct metabolites compared to the (3aR,6aR) isomer .
- Application : Intermediate in ramipril synthesis .
(2S,3aR,6aR)-1-(tert-Butoxycarbonyl)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Bicyclic Analogues with Modified Substituents
6-Methyl-2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid
- Molecular Formula : C₂₀H₂₀F₃N₃O₂
- Molecular Weight : 403.39 g/mol
- Key Differences: Incorporation of a trifluoromethylphenyl group and pyrimidine ring shifts activity toward antagonizing Retinol Binding Protein 4 (RBP4), a target for age-related macular degeneration .
Telaprevir (Protease Inhibitor)
Simplified Analogues
Pyrrole-2-carboxylic Acid
- Molecular Formula: C₅H₅NO₂
- Key Differences : Lacks the fused cyclopentane ring, reducing conformational rigidity and enzyme-binding specificity .
Cyclopentane Carboxylic Acid
- Molecular Formula : C₆H₁₀O₂
- Key Differences : Absence of the pyrrolidine ring limits hydrogen-bonding interactions critical for ACE inhibition .
Data Tables
Table 1: Structural and Functional Comparison
Biologische Aktivität
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to angiotensin-converting enzyme (ACE) inhibition. This article explores its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 109428-53-7
The compound features a bicyclic structure that is crucial for its interaction with biological targets. Its stereochemistry plays a vital role in its biological activity.
Synthesis
The synthesis of this compound has been described in various patents and research articles. A notable method involves the hydrogenation of precursors in the presence of cobalt or nickel catalysts, which yields the desired compound with high purity and yield .
Angiotensin-Converting Enzyme Inhibition
One of the primary biological activities of this compound is its role as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure. Studies have demonstrated that this compound exhibits potent ACE inhibitory activity:
- In Vivo Studies : Chronic administration of this compound in spontaneously hypertensive rats resulted in a 55% inhibition of ACE activity at a dosage of 1 mg/kg, significantly outperforming enalapril at a higher dose .
- Mechanism : The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. This effect is beneficial for patients with cardiac insufficiency .
Study Type | Dosage | ACE Inhibition (%) | Model Organism |
---|---|---|---|
In Vivo | 1 mg/kg | 55 | Spontaneously Hypertensive Rats |
In Vivo | 30 mg/kg | 0 | Enalapril Comparison |
Cardioprotective Effects
The compound has also been studied for its cardioprotective properties. In isolated heart models, it has been shown to reduce heart rate and improve coronary blood flow without adversely affecting contractility. This suggests potential use in managing cardiac conditions where heart function is compromised .
Case Studies and Research Findings
- Cardiac Insufficiency Treatment : A study indicated that administering this compound could effectively lower blood pressure and alleviate symptoms associated with cardiac insufficiency in animal models .
- ACE Inhibition Mechanism Exploration : Research focused on elucidating the mechanism by which this compound inhibits ACE revealed that it competes with angiotensin I for binding sites on the enzyme, thus preventing the conversion to angiotensin II .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The compound is often synthesized via multi-step processes involving cyclization and stereochemical control. For example, Pd(OAc)₂-catalyzed coupling reactions with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) are critical for introducing substituents while preserving stereochemistry . Optimization includes using Cs₂CO₃ as a base in toluene at 110°C to enhance coupling efficiency and reduce byproducts. Enantiomeric purity is maintained by employing tert-butyl esters as chiral auxiliaries, followed by acidic deprotection .
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, ¹H NMR and NOESY spectroscopy can resolve spatial arrangements. For instance, coupling constants (e.g., J = 5.1 Hz in δ 8.65 ppm signals) and cross-peaks in NOESY correlate with the bicyclic [3.3.0] system’s rigid structure .
Q. What analytical techniques are recommended for quantifying impurities in this compound during pharmaceutical synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Method H, tR = 13.8 min) and LC-MS are standard. For example, impurity profiling of ramipril-related derivatives requires resolving diastereomers using C18 columns and gradient elution with acetonitrile/0.1% TFA .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show that the compound hydrolyzes in polar protic solvents (e.g., H₂O/THF mixtures) under basic conditions. LiOH·H₂O at 25°C selectively cleaves methyl esters without degrading the bicyclic core . Degradation pathways are monitored via ¹³C NMR tracking of carboxylate formation (δ 170–175 ppm) .
Q. What strategies mitigate stereochemical inversion during N-alkylation or esterification reactions involving this compound?
- Methodological Answer : Steric hindrance and low-temperature conditions prevent racemization. For example, using DMF as a solvent at 60°C with Et₃N minimizes epimerization during alkylation of the pyrrolidine nitrogen . Chiral HPLC (e.g., Chiralpak AD-H) post-reaction verifies configuration retention .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) in bicyclic derivatives be resolved?
- Methodological Answer : Contradictions often arise from dynamic ring puckering or hydrogen bonding. Computational modeling (DFT) and variable-temperature NMR (VT-NMR) between −40°C and 25°C can distinguish conformational exchange from true stereochemical anomalies .
Key Research Applications
- Drug Development : Serves as a core structure for retinol-binding protein 4 (RBP4) antagonists, with derivatives showing nanomolar binding affinity .
- Stereochemical Probes : Used to study enzyme-substrate interactions in chiral environments, particularly in ACE inhibitors like ramipril .
Notes for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.